molecular formula C5H9ClO2 B1600265 Tert-butyl Chloroformate CAS No. 24608-52-4

Tert-butyl Chloroformate

Cat. No.: B1600265
CAS No.: 24608-52-4
M. Wt: 136.58 g/mol
InChI Key: UJJDEOLXODWCGK-UHFFFAOYSA-N
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Description

Tert-butyl chloroformate: is an organic compound with the chemical formula C₅H₉ClO₂ . It is a colorless to yellow liquid with a pungent odor. This compound is commonly used in organic synthesis, particularly in the preparation of carbamates and as a reagent for introducing the tert-butoxycarbonyl (Boc) protecting group in amino acids and peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reaction with Phosgene: Tert-butyl chloroformate can be synthesized by reacting tert-butyl alcohol with phosgene in the presence of a base such as pyridine.

    Reaction with Chloroformic Acid: Another method involves the reaction of tert-butyl alcohol with chloroformic acid.

Industrial Production Methods: Industrial production of this compound generally follows the phosgene route due to its efficiency and scalability. The process involves careful handling of phosgene, a toxic and hazardous gas, under controlled conditions to ensure safety and high yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Carbamates: Formed from reactions with amines.

    Carbonate Esters: Formed from reactions with alcohols.

    Tert-butyl Alcohol: Formed from hydrolysis.

Scientific Research Applications

Synthesis of Carbonyl Compounds

TBCF is extensively employed in the synthesis of carbonyl compounds through the formation of mixed anhydrides and acylation reactions. It reacts with alcohols to form esters, which can subsequently be converted into various functional groups.

Case Study: Acylation of Amines

In a study involving the acylation of 2-methoxy-3-aminopyridine, TBCF was used to generate an amide under mild conditions. The reaction was conducted using triethylamine as a base in tetrahydrofuran at low temperatures, demonstrating TBCF's effectiveness in forming stable amides without excessive side reactions .

Synthesis of Pharmaceuticals

TBCF plays a crucial role in pharmaceutical chemistry, particularly in the synthesis of active pharmaceutical ingredients (APIs). Its ability to selectively modify functional groups allows for the creation of complex molecules with desired biological activities.

Example: Antitumor Agents

Research has shown that TBCF can be utilized to derivatize nucleosides like 5-fluorouracil, leading to promising antitumor agents. The chloroformate group facilitates further reactions that enhance the therapeutic efficacy of these compounds .

Solvolysis Studies

The kinetics of solvolysis reactions involving TBCF have been extensively studied, providing insights into reaction mechanisms and solvent effects. These studies often employ linear free energy relationships (LFERs) to correlate reaction rates with solvent properties.

Research Findings

A notable investigation into the solvolysis of TBCF revealed that its reactivity could be influenced by solvent composition, with significant implications for understanding nucleophilic attack mechanisms . The Grunwald-Winstein equation has been effectively applied to model these reactions, highlighting the importance of solvent ionizing power on reaction rates.

Applications in Polymer Chemistry

TBCF is also employed in polymer chemistry as a coupling agent or chain extender. Its ability to react with hydroxyl-terminated polymers allows for the modification of polymer properties, enhancing their performance in various applications.

Example: Synthesis of Polyurethanes

In polymer synthesis, TBCF can be used to produce polyurethanes by reacting with diols and isocyanates. This application leverages TBCF's reactivity to create materials with tailored mechanical properties and thermal stability .

Summary Table: Applications of this compound

Application AreaDescriptionKey Benefits
Organic Synthesis Formation of esters and mixed anhydridesVersatile reagent for acylation
Pharmaceuticals Derivatization of nucleosidesEnhances therapeutic efficacy
Solvolysis Studies Kinetic studies using LFERsInsights into reaction mechanisms
Polymer Chemistry Coupling agent for polymer modificationTailored material properties

Mechanism of Action

Mechanism: Tert-butyl chloroformate reacts with nucleophiles such as amines and alcohols through a nucleophilic substitution mechanism. The carbonyl carbon in this compound is electrophilic, making it susceptible to attack by nucleophiles. The reaction typically proceeds via the formation of a tetrahedral intermediate, followed by the elimination of hydrogen chloride .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: Tert-butyl chloroformate is unique due to its ability to introduce the tert-butoxycarbonyl (Boc) protecting group, which is widely used in peptide synthesis. This protecting group is stable under acidic conditions but can be removed under mild basic conditions, making it highly versatile in organic synthesis .

Biological Activity

Tert-butyl chloroformate (TBCF), with the chemical formula C₅H₉ClO₂, is an organic compound widely utilized in organic synthesis, particularly for the formation of carbamates and as a protecting group in peptide synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

TBCF is a colorless to yellow liquid characterized by a pungent odor. It is primarily used in the synthesis of carbamates, which are important intermediates in pharmaceuticals and agrochemicals. The compound reacts with nucleophiles such as amines and alcohols through nucleophilic substitution mechanisms, forming various products including carbamates and carbonate esters .

The primary mechanism involves the nucleophilic attack on the electrophilic carbonyl carbon of TBCF by nucleophiles. This reaction typically proceeds via a tetrahedral intermediate followed by the elimination of hydrogen chloride. The presence of bases like pyridine can facilitate this process by neutralizing the hydrochloric acid produced during the reaction.

Biological Applications

1. Drug Development:
Carbamates derived from TBCF are significant in developing pharmaceuticals, including enzyme inhibitors that exhibit various biological activities. For instance, some carbamate derivatives have been identified as potential antitumor agents .

2. Peptide Synthesis:
TBCF is crucial for introducing the tert-butoxycarbonyl (Boc) protecting group in amino acids and peptides, which is essential for synthesizing complex peptides and proteins .

Table 1: Summary of Biological Activity Studies Involving TBCF

Study ReferenceFocus AreaFindings
Mechanism of ReactionDemonstrated nucleophilic substitution reactions with amines leading to carbamate formation.
Antitumor ActivityInvestigated carbamate derivatives from TBCF showing promising results against cancer cell lines.
Peptide SynthesisHighlighted the role of TBCF in protecting amino acids during peptide synthesis processes.

Detailed Research Findings

  • A study published in RSC Publishing emphasized the unique reactivity of the tert-butyl group in various chemical transformations, including its implications in biosynthetic pathways and biocatalytic processes .
  • Research from NCBI indicated that while TBCF itself is unstable, its derivatives can be utilized effectively in creating stable compounds for pharmaceutical applications .
  • A kinetic study on chloroformate esters highlighted that TBCF exhibits specific solvolysis rates influenced by solvent composition, suggesting potential modifications to enhance its reactivity in biological systems .

Safety and Toxicology

Despite its utility, TBCF poses significant health hazards. It is corrosive and can severely irritate skin and eyes upon contact. Inhalation may lead to respiratory issues, including pulmonary edema at high exposure levels . Therefore, handling precautions are critical when working with this compound.

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of tert-butyl chloroformate in organic chemistry?

this compound (IBCF) is widely used as a coupling reagent in peptide synthesis to form mixed carbonic anhydride intermediates. Its bulky tert-butyl group minimizes side reactions, such as double acylation at the carbonate carbonyl carbon, which are common with less sterically hindered chloroformates . It is also employed in protecting amine groups during the synthesis of complex organic molecules, such as peptidomimetic HIV protease inhibitors .

Q. What safety precautions are necessary when handling this compound?

Due to its lachrymatory, corrosive, and toxic properties, handling requires:

  • Use of fume hoods , nitrile gloves , and chemical goggles to avoid inhalation or skin/eye contact .
  • Storage in airtight containers at 4°C to prevent decomposition .
  • Immediate neutralization of spills with inert absorbents (e.g., vermiculite) and evacuation of the area .

Q. What are the common decomposition products of this compound under standard laboratory conditions?

this compound rapidly decomposes in hydroxylic solvents (e.g., water, ethanol) to release carbon dioxide (CO₂) and form tert-butanol as a byproduct. This decomposition complicates kinetic studies, necessitating low-temperature or anhydrous conditions to stabilize the reagent .

Q. What are the recommended first-aid measures for exposure to this compound?

  • Inhalation : Move to fresh air; administer artificial respiration if needed.
  • Skin contact : Remove contaminated clothing and rinse with water for 15 minutes.
  • Eye exposure : Flush with water for at least 15 minutes and seek medical attention .

Q. How should spills of this compound be managed in a laboratory setting?

  • Evacuate the area and restrict access.
  • Neutralize small spills with sodium bicarbonate or other non-reactive absorbents.
  • For large spills, use chemical-resistant PPE and consult institutional hazardous material protocols .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence reaction mechanisms compared to other chloroformates?

The tert-butyl group reduces nucleophilic attack at the carbonyl carbon due to steric hindrance, favoring ionization pathways over addition-elimination mechanisms. For example, solvolysis of this compound in water proceeds predominantly via ionization (91% contribution), whereas phenyl chloroformate relies entirely on addition-elimination . This steric effect also minimizes side reactions in peptide coupling, improving yield .

Q. What analytical methods are used to study the solvolysis kinetics of this compound?

Kinetic studies employ Grunwald-Winstein analysis to correlate solvent ionizing power (Y) and nucleophilicity (N) with reaction rates. For tert-butyl derivatives, the extended equation log(k/k0)=mY+lN+c\log(k/k_0) = mY + lN + c reveals mechanistic insights. Low m values (~0.48) indicate a dominant ionization pathway, while negligible l values suggest minimal nucleophilic participation .

Compoundm (Y)l (N)Mechanism Contribution
This compound0.480.0391% ionization
Phenyl chloroformate0.620.15100% addition-elimination
Data derived from Grunwald-Winstein analyses .

Q. What strategies mitigate side reactions when using this compound in peptide synthesis?

  • Low-temperature reactions (0–5°C) to slow decomposition.
  • Use of non-polar solvents (e.g., dichloromethane) to stabilize the intermediate.
  • Addition of triethylamine to scavenge HCl and prevent acid-catalyzed side reactions .

Q. How do Grunwald-Winstein parameters help elucidate the solvolysis mechanism of this compound?

The m value reflects sensitivity to solvent ionizing power. A low m (~0.48) indicates a transition state with partial charge development, consistent with an SN1-like ionization mechanism . This contrasts with higher m values in less hindered chloroformates, where bimolecular pathways dominate .

Q. What challenges arise in kinetic studies of this compound due to its rapid decomposition?

Rapid hydrolysis in protic solvents necessitates:

  • Stopped-flow techniques to capture initial reaction rates.
  • Use of deuterated solvents (e.g., D₂O) for NMR monitoring.
  • Substitution with stable analogs (e.g., 1-adamantyl chloroformate) for comparative mechanistic studies .

Properties

IUPAC Name

tert-butyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-5(2,3)8-4(6)7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJDEOLXODWCGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432775
Record name Tert-butyl Chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24608-52-4
Record name Tert-butyl Chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl Chloroformate
Tert-butyl Chloroformate
Tert-butyl Chloroformate
Tert-butyl Chloroformate
Tert-butyl Chloroformate
Tert-butyl Chloroformate

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